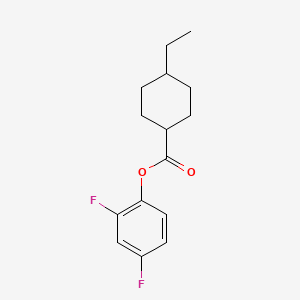![molecular formula C27H29BO2 B14137846 4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B14137846.png)
4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method includes the use of pinacolborane and triphenylpropene under catalytic conditions to form the desired dioxaborolane structure. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are typically employed.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted aromatic compounds, depending on the reactants used in the coupling reactions.
Applications De Recherche Scientifique
4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane: Another derivative with a vinyl group, used in polymer synthesis.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester used in medicinal chemistry.
Uniqueness
4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane is unique due to its triphenylpropene moiety, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high thermal stability and reactivity.
Propriétés
Formule moléculaire |
C27H29BO2 |
|---|---|
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C27H29BO2/c1-26(2)27(3,4)30-28(29-26)25(23-18-12-7-13-19-23)24(22-16-10-6-11-17-22)20-21-14-8-5-9-15-21/h5-19H,20H2,1-4H3/b25-24+ |
Clé InChI |
PNIVDUPJQXIVNI-OCOZRVBESA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C(=C(\CC2=CC=CC=C2)/C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(=C(CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
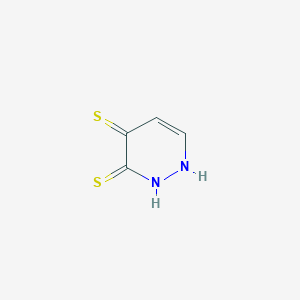

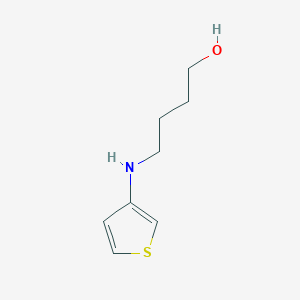
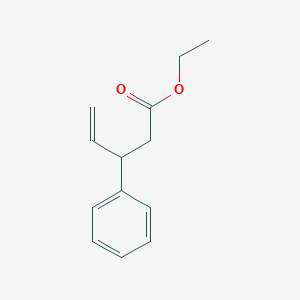
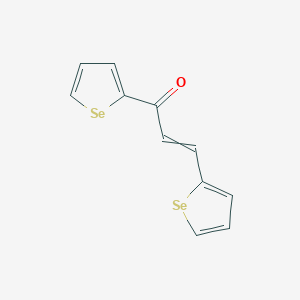
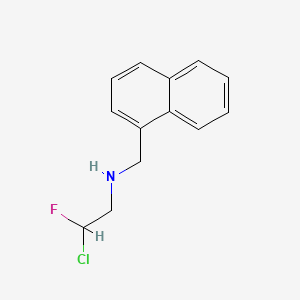
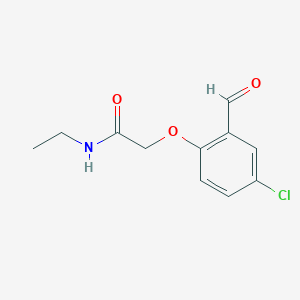
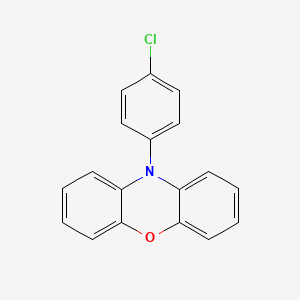
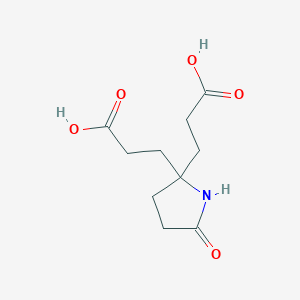
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one)](/img/structure/B14137825.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B14137845.png)
